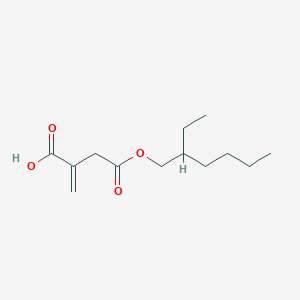

mono-2-Ethylhexyl itaconate

Description

Contextualization within Itaconate Derivatives and Bio-based Chemical Feedstocks

Itaconic acid (IA), a five-carbon dicarboxylic acid, is recognized by the US Department of Energy as one of the top 12 promising bio-based building block chemicals. nih.gov Derived from the fermentation of renewable resources like lignocellulosic biomass, itaconic acid and its derivatives are sustainable alternatives to petroleum-based chemicals. nih.gov This positions them as key players in the transition towards a more environmentally friendly and circular economy.

Itaconic acid's unique trifunctional structure allows for the synthesis of a diverse range of polymers and specialty chemicals. nih.gov Its derivatives, including monoesters and diesters, are being explored for a wide array of applications, from the production of biodegradable polymers and coatings to their use in the pharmaceutical and food industries. nih.govgoogle.com The development of bio-based polymers from renewable resources is a significant area of research, with itaconic acid derivatives being investigated for the creation of novel thermoplastic elastomers. nih.gov

Mono-2-ethylhexyl itaconate is one such derivative, formed by the esterification of itaconic acid with 2-ethylhexanol. This process modifies the properties of the parent acid, making it suitable for specific applications. The use of monoesters of itaconic acid is a strategy to mimic the properties of acrylic acid, a conventionally petrochemical-derived monomer, while offering a bio-based profile. researchgate.net This is particularly relevant in applications like UV-curing materials and the functionalization of vegetable oils. researchgate.net

Academic Significance and Emerging Research Trajectories for Itaconate Monoesters

The academic interest in itaconate and its derivatives has surged, particularly following the discovery of itaconate's role as a key immunomodulatory metabolite in mammals. nih.govnih.gov Initially recognized for its antimicrobial properties, itaconate is now understood to be a crucial link between metabolism, immunity, and inflammation. nih.govresearchgate.net This has opened up new avenues of research into its potential therapeutic applications for a variety of diseases. nih.govnih.gov

While much of the immunological research has focused on itaconate itself and its more membrane-permeable diester derivatives like dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), the study of monoesters is also gaining traction. researchgate.netnih.gov Researchers are investigating the synthesis and properties of various itaconate monoesters to understand how different ester groups influence their chemical reactivity and potential applications. researchgate.netresearchgate.net

For instance, research has demonstrated the successful synthesis of a variety of itaconic acid monoesters with a broad substrate scope, highlighting their potential as alternatives to acrylic acid in UV-curing applications. researchgate.net These studies often involve detailed characterization of the synthesized monomers and their subsequent polymerization to create bio-based materials with promising thermomechanical properties. researchgate.net The ability to precisely control the polymerization of itaconic acid derivatives, including monoesters, is a key focus of this research. nih.gov

Furthermore, the development of analytical tools, such as monoclonal antibodies against itaconate and its conjugates, is crucial for advancing the understanding of its biological roles. acs.org While these tools are primarily aimed at detecting itaconate and its adducts in biological systems, they underscore the growing need for precise detection methods as research into itaconate derivatives expands. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-(2-ethylhexoxy)-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O4/c1-4-6-7-11(5-2)9-17-12(14)8-10(3)13(15)16/h11H,3-9H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDDZSKLOIUOPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)CC(=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mono 2 Ethylhexyl Itaconate and Analogous Monoesters of Itaconic Acid

Esterification Pathways for Selective Monoester FormationCurrent time information in Bangalore, IN.psu.eduacs.org

The selective formation of monoesters of itaconic acid, such as mono-2-ethylhexyl itaconate, can be pursued through two primary pathways: the direct esterification of itaconic acid and a two-step method involving an itaconic anhydride (B1165640) intermediate. The choice of pathway often depends on the specific alcohol being used and the desired purity of the final product.

Direct Monoesterification Approaches of Itaconic AcidCurrent time information in Bangalore, IN.psu.edu

Direct monoesterification involves reacting itaconic acid with one equivalent of an alcohol. A significant challenge in this approach is preventing the formation of the diester byproduct, which occurs when both carboxylic groups react. While convenient for lower alkyl esters like monomethyl to monobutyl itaconate, achieving high selectivity with higher, less reactive alcohols such as 2-ethylhexanol can be difficult google.com.

Research has shown that the selectivity of direct esterification can be significantly influenced by the reaction conditions. One patented method highlights the importance of water concentration. By initiating the reaction in the presence of 0.1 to 1.0 mole of water per mole of alcohol and maintaining this water level, the yield of the desired β-itaconic acid monoester can be enhanced while suppressing diester formation google.com. This counterintuitive approach leverages the equilibrium of the reaction to favor the monoester. For instance, the esterification of itaconic acid with n-butyl alcohol showed improved monoester yields under these controlled water conditions google.com.

General strategies for the selective monoesterification of dicarboxylic acids often employ solid catalysts that can differentiate between the diacid and the resulting monoester. The principle behind this selectivity is that the rate of the first esterification (diacid to monoester) is significantly higher than the rate of the second esterification (monoester to diester) psu.edursc.org.

Synthesis via Itaconic Anhydride Intermediates and AlcoholysisCurrent time information in Bangalore, IN.

For higher monoesters like this compound, the most effective and widely reported synthetic route proceeds through an itaconic anhydride intermediate google.comresearchgate.net. This two-step methodology offers superior selectivity and often results in higher yields of the desired monoester acs.orgisca.me.

The process involves:

Dehydration of Itaconic Acid: Itaconic acid is first heated, often under vacuum or with a dehydrating agent like acetic anhydride, to form itaconic anhydride, a five-membered cyclic anhydride.

Alcoholysis of the Anhydride: The resulting itaconic anhydride is then reacted with the desired alcohol (e.g., 2-ethylhexanol). The nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride ring leads to its opening, selectively and efficiently forming the monoester researchgate.netacs.org.

This method is highly selective because the reaction of one mole of alcohol with one mole of the cyclic anhydride cleanly yields one mole of the monoester. This pathway has been successfully used to synthesize a broad range of itaconate monoesters with various alcohols, achieving excellent yields, often exceeding 90% acs.orgisca.me. The high reactivity of the anhydride intermediate allows the reaction to proceed under mild conditions, minimizing side reactions researchgate.net.

Catalytic Systems for Enhanced Selectivity and Reaction Efficiency

The choice of catalyst is paramount in directing the esterification of itaconic acid towards the monoester product, enhancing reaction rates, and enabling milder reaction conditions. Catalytic systems range from traditional acid catalysts to highly selective enzymatic and advanced heterogeneous catalysts.

Enzymatic Catalysis: Lipases have emerged as highly effective and environmentally benign catalysts for the selective synthesis of itaconate monoesters. For example, the lipase-catalyzed synthesis of 4-octyl itaconate from itaconic acid and 1-octanol (B28484) achieved an exceptional yield of over 98% and a selectivity for the monoester greater than 99% acs.orgnih.gov. The selectivity is attributed to the enzyme's three-dimensional structure; the cavity pocket of the lipase (B570770) sterically hinders the itaconic acid molecule in such a way that only the C4-carboxyl group is accessible for esterification acs.org.

Heterogeneous Acid Catalysts: Solid acid catalysts offer the advantages of easy separation from the reaction mixture and potential for reuse.

Ion-Exchange Resins: Strongly acidic ion-exchange resins, such as Dowex 50WX2, have been shown to selectively catalyze the formation of monoesters from symmetrical dicarboxylic acids. The selectivity arises because the rate of esterification of the diacid is much higher than that of the resulting monoester on the catalyst surface psu.edursc.org.

Heteropoly Acids: A highly efficient and reusable heterogeneous catalyst, 20% (w/w) Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀ supported on mesoporous cellular foam (MCF), was developed for the selective synthesis of monobutyl itaconate (MIB) rsc.org. This catalyst demonstrated superior activity and selectivity compared to other related metal salts of dodecatungstophosphoric acid (DTP).

The table below compares the performance of various DTP-based catalysts in the synthesis of monobutyl itaconate, highlighting the superior performance of the optimized rubidium-cesium salt.

| Catalyst | IA Conversion (%) | MIB Selectivity (%) |

|---|---|---|

| 20% Rb₀.₅Cs₂.₀H₀.₅PW₁₂O₄₀/MCF | 99.9 | 95.2 |

| 20% Cs₂.₅H₀.₅PW₁₂O₄₀/MCF | 96.8 | 92.5 |

| 20% Rb₂.₅H₀.₅PW₁₂O₄₀/MCF | 92.3 | 90.8 |

| H₃PW₁₂O₄₀ | 99.9 | 56.2 |

Data sourced from a study on monobutyl itaconate synthesis, demonstrating the effectiveness of the developed catalyst. rsc.org

Alumina (B75360): Bifunctional alumina (Al₂O₃) can act as a heterogeneous catalyst for the selective monomethyl esterification of dicarboxylic acids rsc.org. It is proposed that the dicarboxylic acid adsorbs onto the alumina surface via one of its carboxyl groups, leaving the other free to be esterified selectively acs.org.

Process Optimization for Scalable Synthesis of Itaconate Monoesters

Optimizing the synthesis of itaconate monoesters for large-scale production involves fine-tuning reaction parameters to maximize yield, minimize byproducts, and ensure an efficient process. Key areas of optimization include reactant ratios, temperature, reaction time, and post-reaction purification.

A statistical approach, such as the Box-Behnken design, has been used to optimize the polycondensation of itaconic anhydride and glycerol, a related process mdpi.commdpi.com. The same principles can be applied to monoester synthesis, where variables such as the molar ratio of alcohol to itaconic acid, temperature, and reaction time are systematically varied to find the optimal conditions for maximizing monoester yield.

The table below illustrates how different parameters could be optimized in a hypothetical synthesis.

| Parameter | Range Studied | Effect on Monoester Yield |

|---|---|---|

| Molar Ratio (Alcohol:Acid) | 1:1 to 2:1 | Increasing ratio may favor diester formation; an optimal point near 1:1 is often sought. |

| Temperature (°C) | 80 to 140 | Higher temperatures increase reaction rate but may also promote side reactions or decomposition. mdpi.com |

| Reaction Time (hours) | 2 to 8 | Longer times increase conversion but can also lead to more diester if conditions are not selective. mdpi.com |

Illustrative optimization parameters based on principles from related polyester (B1180765) synthesis. mdpi.com

Specific optimization strategies from the literature include:

Control of Water Content: For direct esterification, maintaining a specific concentration of water (e.g., 0.1-1.0 moles per mole of alcohol) can be a crucial optimization step to enhance the yield of the monoester and simplify purification by reducing the amount of unreacted acid and diester byproduct google.com.

Kinetic analysis of the reaction can also guide optimization. For the synthesis of monobutyl itaconate using a heteropoly acid catalyst, the reaction was found to follow pseudo-second-order kinetics, and the activation energy was determined, providing valuable data for reactor design and scaling up the process rsc.org.

Polymerization Behavior and Reaction Mechanisms of Mono 2 Ethylhexyl Itaconate

Radical Polymerization of Monoesters

Conventional free-radical polymerization (FRP) is a common method for polymerizing vinyl monomers. However, itaconic acid and its derivatives are known to exhibit sluggish homopolymerization kinetics and often result in polymers with low molar masses and low monomer conversions. d-nb.inforesearchgate.net This is attributed to a combination of steric hindrance from the substituents on the double bond and potential chain transfer reactions.

While specific kinetic data for the homopolymerization of mono-2-ethylhexyl itaconate is not extensively reported, the behavior of analogous β-monoalkyl itaconates provides valuable insights. Research indicates that β-monoalkyl itaconates undergo homopolymerization more readily than their dialkyl counterparts. d-nb.info For instance, the bulk homopolymerization of β-monoalkyl itaconates can achieve approximately 70% monomer conversion within 2 hours at 60°C. d-nb.info This enhanced reactivity, when compared to dialkyl itaconates, is a significant characteristic of this class of monomers.

The polymerization rate (Rp) in radical polymerization is generally described by the following equation:

Rp = kp[M][P•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of propagating radicals. For itaconate esters, the kp values are generally low, which contributes to the slow polymerization rates. nih.gov Additionally, chain transfer reactions can limit the achievable molar mass of the resulting polymer.

Table 1: Comparison of Homopolymerization Conversion for Itaconic Acid Derivatives

| Monomer Type | Typical Conversion | Polymerization Conditions | Reference |

| Itaconic Acid | ~35% | Acidic solution, 68 hours | d-nb.info |

| Dimethyl Itaconate | ~11% | Bulk, similar to monoesters | d-nb.info |

| β-Monoalkyl Itaconates | ~70% | Bulk, 2 hours at 60°C | d-nb.info |

This table illustrates the general trend of higher conversion rates for β-monoalkyl itaconates compared to itaconic acid and dialkyl itaconates under free-radical polymerization conditions.

To overcome the limitations of homopolymerization, this compound can be copolymerized with more reactive comonomers such as acrylates, methacrylates, and styrene (B11656). Copolymerization not only improves the polymerization rate and monomer conversion but also allows for the tailoring of the final polymer properties. The tendency of a monomer to copolymerize with another is quantified by their reactivity ratios (r1 and r2).

Copolymerization with Styrene: Studies on the copolymerization of n-alkyl itaconates, such as n-hexyl and n-octyl itaconate, with styrene provide a good model for the behavior of this compound. In these systems, the reactivity ratios indicate how readily each monomer adds to a growing polymer chain ending in either its own or the other monomer unit. For the copolymerization of n-hexyl itaconate (M1) with styrene (M2), the reactivity ratios were found to be r1 = 0.75 and r2 = 1.2. For n-octyl itaconate, the values were r1 = 0.62 and r2 = 1.38. mdpi.com Given the structural similarity, it is expected that the reactivity ratios for this compound with styrene would be in a similar range. These values suggest that styrene is slightly more reactive towards both propagating radicals than the itaconate monomer.

Copolymerization with Acrylates: The copolymerization of dialkyl itaconates with acrylates, such as butyl acrylate (B77674), has been investigated. For the dibutyl itaconate (DBI) and butyl acrylate (BA) system, the reactivity ratios were determined to be r(DBI) = 1.26 and r(BA) = 0.50. nih.gov This indicates a preferential incorporation of the itaconate monomer into the copolymer chain. nih.gov This is attributed to the formation of a more stable tertiary radical from the itaconate monomer compared to the secondary radical from butyl acrylate. nih.gov It is plausible that this compound would exhibit a similar preference when copolymerized with acrylates.

Copolymerization with Methacrylates: While specific data for the copolymerization of this compound with methacrylates is limited, studies on other itaconate-methacrylate systems show that copolymerization is feasible. nih.govscilit.com The relative reactivities will depend on the specific methacrylate (B99206) used and the reaction conditions.

Table 2: Reactivity Ratios for Itaconate Esters with Common Comonomers

| Itaconate Monomer (M1) | Comonomer (M2) | r1 | r2 | Reference |

| n-Hexyl Itaconate | Styrene | 0.75 | 1.2 | mdpi.com |

| n-Octyl Itaconate | Styrene | 0.62 | 1.38 | mdpi.com |

| Dibutyl Itaconate | Butyl Acrylate | 1.26 | 0.50 | nih.gov |

This table provides experimentally determined reactivity ratios for itaconate esters that are structurally similar to this compound, offering an indication of its likely copolymerization behavior.

Controlled Radical Polymerization (CRP) Strategies for Molecular Architecture Precision

Controlled radical polymerization (CRP) techniques offer significant advantages over conventional FRP, including the ability to control molar mass, achieve low polydispersity, and synthesize complex polymer architectures like block copolymers. nih.gov These methods are particularly beneficial for monomers like itaconates that are challenging to polymerize via FRP. d-nb.info

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that has been successfully applied to a range of itaconic acid derivatives. Significantly, the RAFT polymerization of bis(2-ethylhexyl) itaconate has been demonstrated to produce well-defined polymers. semanticscholar.org In this process, the number-average molecular weights of the polymers increase linearly with monomer conversion, and the resulting polymers exhibit relatively narrow molecular weight distributions. semanticscholar.org This successful application to the diester strongly suggests that RAFT polymerization is a viable and effective technique for controlling the polymerization of this compound. The general mechanism of RAFT allows for the synthesis of polymers with predetermined molecular weights and block copolymers by the sequential addition of different monomers.

Besides RAFT, other CRP methods have been explored for itaconic acid derivatives. Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP) are two other prominent techniques. nih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP has been used to polymerize itaconate esters, offering good control over the polymerization process. dntb.gov.ua This method relies on a reversible redox process catalyzed by a transition metal complex.

Nitroxide-Mediated Polymerization (NMP): NMP has been employed for the copolymerization of itaconate esters, such as di-n-butyl itaconate, with styrene. mdpi.com While the homopolymerization of itaconates via NMP can be challenging, its use in copolymerization allows for the synthesis of well-defined copolymers. mdpi.com

These advanced techniques provide powerful tools for creating precisely defined polymer architectures from this compound, which is difficult to achieve with conventional free-radical methods.

Influence of Ester Structure on Polymerization Reactivity and Polymer Microstructure

The structure of the ester group in itaconate monomers plays a crucial role in determining their polymerization reactivity and the microstructure of the resulting polymers.

The 2-ethylhexyl group in this compound is a branched alkyl chain. The steric hindrance introduced by this bulky group can influence the propagation rate constant (kp). Generally, bulkier ester groups in itaconates lead to lower kp values due to increased steric hindrance around the propagating radical center. uq.edu.au This can result in slower polymerization rates compared to itaconates with smaller, linear ester groups.

The presence of the ester side chain also significantly affects the polymer's microstructure and physical properties. For poly(di-2-ethylhexyl itaconate), the branched side chains have been shown to influence the glass transition temperature (Tg) of the polymer. nih.gov In the case of polymers derived from mono-alkyl itaconates, the structure has been described as "comb-like". mdpi.com This is likely due to chain transfer reactions to the polymer backbone, which can lead to the formation of branches. The 2-ethylhexyl group, being a relatively long and branched chain, would contribute to this comb-like architecture and influence the polymer's solubility, thermal properties, and mechanical behavior. The free carboxylic acid group in this compound also adds another dimension to the polymer microstructure, enabling hydrogen bonding and providing sites for post-polymerization modification.

Post-Polymerization Functionalization Reactions on Itaconate Polymer Backbones

Post-polymerization modification is a versatile strategy for tailoring the properties of itaconate-based polymers, including those derived from this compound. This approach allows for the introduction of a wide array of functional groups onto the polymer backbone, thereby enabling the development of materials with specific chemical and physical characteristics. The primary sites for these modifications are the pendant carboxylic acid groups and the carbon-carbon double bonds within the itaconate repeating units.

A variety of chemical reactions can be employed to functionalize the itaconate polymer backbone. These include, but are not limited to, esterification and amidation of the carboxylic acid groups, as well as Michael additions across the double bond. acs.org The choice of reaction depends on the desired functionality and the specific properties required for the final material.

One notable approach involves the modification of the carboxylic acid groups. For instance, these groups can be activated to react with alcohols or amines to form esters or amides, respectively. A more advanced technique involves the incorporation of "clickable" moieties. In one study, the carboxylic acid groups of poly(itaconic acid) were modified to include alkyne groups. rsc.org These alkyne-functionalized polymers can then undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions to attach a variety of azide-containing molecules, leading to the formation of triazole linkages. rsc.org

The carbon-carbon double bond present in the itaconate unit is another key site for post-polymerization modification. The electron-deficient nature of this bond makes it susceptible to nucleophilic attack, facilitating reactions such as aza-Michael and thia-Michael additions. frontiersin.orgyork.ac.uk These reactions allow for the covalent attachment of amine and thiol-containing molecules, respectively, to the polymer backbone. acs.orgfrontiersin.org For example, the addition of secondary amines, such as diethylamine, to itaconate polyesters has been reported. frontiersin.org Similarly, various mercaptans, including 3-mercapto-1,2-propanediol, benzyl (B1604629) mercaptan, and dodecyl mercaptan, have been successfully added to itaconate-based polyesters. acs.org

However, the post-polymerization modification of itaconate polymers is not without its challenges. One significant issue is the potential for regio-isomerization of the itaconate units to the less reactive mesaconate form. frontiersin.orgnih.gov This isomerization can compete with the desired functionalization reaction, particularly in the case of aza-Michael additions where the amine can act as a catalyst for the isomerization. nih.govresearchgate.net This can lead to longer reaction times and incomplete modification. frontiersin.org

Despite these challenges, post-polymerization functionalization remains a powerful tool for expanding the utility of itaconate-based polymers. The ability to introduce a diverse range of functional groups allows for the fine-tuning of material properties such as solubility, thermal stability, and adhesive characteristics. acs.org

Research Findings on Post-Polymerization Functionalization

| Reaction Type | Functionalizing Agent | Key Findings | Reference |

|---|---|---|---|

| Aza-Michael Addition | Diethylamine | Catalyst used to improve reaction efficiency and reduce undesired regio-isomerization. Over 90% amine pendant addition was achieved in 24 hours with a catalyst, compared to 60% without. | frontiersin.org |

| Thia-Michael Addition | 3-mercapto-1,2-propanediol, Benzyl mercaptan, Dodecyl mercaptan | Quantitative post-polymerization modifications were achieved with no degradation of the polyester (B1180765) backbone. The modified polyesters were semicrystalline with variable thermal properties depending on the side group. | acs.org |

| Michael Addition | Piperidine | Quantitative modification of the itaconate vinyl groups was achieved without degradation of the polyester. | acs.org |

| Click Chemistry (CuAAC) | Azide (B81097) with a thiazole (B1198619) group | Itaconic acid was first modified to incorporate alkyne groups. After polymerization, an azide with a thiazole group was attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. | rsc.org |

| Amine Addition | sec-Butylamine | Controlled modification of the itaconate vinyl groups was achieved without intramolecular cyclization. The resulting secondary amine functionalized polyester was stable at low temperatures but underwent self-degradation at elevated temperatures. | acs.org |

Molecular Mechanisms and Biological Interactions of Itaconate and Its Monoester Derivatives Non Clinical Investigations

Role as an Endogenous Immunometabolite and Regulatory Compound

Itaconate is an endogenous metabolite produced in large quantities by myeloid cells, such as macrophages, in response to inflammatory stimuli. frontiersin.orgnih.gov It is synthesized from the Krebs cycle intermediate cis-aconitate by the enzyme immune-responsive gene 1 (IRG1). frontiersin.orgnih.gov Itaconate and its derivatives are considered key regulators of inflammation, functioning to dampen excessive immune responses and prevent tissue damage. frontiersin.orgnih.gov Their potent anti-inflammatory properties have made them subjects of interest for potential therapeutic applications in various inflammatory diseases. frontiersin.orgnih.gov

Engagement with Intracellular Signaling Pathways

Itaconate and its monoester derivatives exert their immunomodulatory effects by interacting with and modifying several key intracellular signaling pathways. These interactions lead to a reprogramming of cellular metabolism and a dampening of pro-inflammatory responses.

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation through Cysteine Alkylation

Itaconate and its cell-permeable derivative, 4-octyl itaconate (4-OI), are known activators of the transcription factor Nrf2, a master regulator of the antioxidant response. cam.ac.ukresearchgate.netnih.govmanchester.ac.uknih.govnih.govdundee.ac.ukresearchgate.net This activation occurs through the direct modification of cysteine residues on the Keap1 protein, which is a negative regulator of Nrf2. cam.ac.ukmanchester.ac.uknih.govdundee.ac.ukresearchgate.net

Itaconate's electrophilic nature allows it to alkylate specific cysteine residues on Keap1 (including Cys151, Cys257, Cys273, Cys288, and Cys297), leading to a conformational change in the Keap1 protein. cam.ac.ukmanchester.ac.uknih.govdundee.ac.ukresearchgate.net This change disrupts the Keap1-Nrf2 interaction, preventing the degradation of Nrf2 and allowing it to accumulate and translocate to the nucleus. researchgate.netnih.gov Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of its target genes, upregulating the expression of various antioxidant and anti-inflammatory proteins, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). researchgate.netresearchgate.net The activation of the Nrf2 pathway is a crucial mechanism by which itaconate and its derivatives exert their protective effects against oxidative stress and inflammation. cam.ac.ukresearchgate.netnih.govmanchester.ac.uknih.govnih.govdundee.ac.ukresearchgate.net

Table 1: Nrf2 Activation by Itaconate and its Derivatives

| Compound | Mechanism | Key Protein Target | Modified Residues | Downstream Effect |

|---|---|---|---|---|

| Itaconate | Cysteine Alkylation | Keap1 | Cys151, Cys257, Cys273, Cys288, Cys297 | Nrf2 stabilization and nuclear translocation |

| 4-Octyl Itaconate (4-OI) | Cysteine Alkylation | Keap1 | Not specified | Activation of Nrf2 signaling cascade |

Succinate (B1194679) Dehydrogenase (SDH) Inhibition and Metabolic Reprogramming

A primary biological function of itaconate and its derivatives is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as mitochondrial complex II. frontiersin.orgnih.govnih.govcolby.edunih.govbris.ac.uknih.gov This enzyme plays a critical role in both the Krebs cycle and the electron transport chain. The structural similarity of itaconate to succinate allows it to act as a competitive inhibitor of SDH. nih.gov

Inhibition of SDH by itaconate leads to the accumulation of succinate, which has pro-inflammatory effects. frontiersin.orgnih.govnih.govcolby.edunih.govbris.ac.uknih.gov By blocking SDH, itaconate effectively dampens this pro-inflammatory signal. frontiersin.orgnih.govnih.govcolby.edunih.govbris.ac.uknih.gov This action contributes to the metabolic reprogramming of immune cells, shifting them away from a pro-inflammatory state. frontiersin.orgnih.govnih.govcolby.edunih.govbris.ac.uknih.gov Studies have shown that both dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI) can significantly reduce SDH activity. frontiersin.orgresearchgate.net

Table 2: SDH Inhibition by Itaconate Derivatives

| Compound | Effect on SDH Activity | Consequence |

|---|---|---|

| Itaconate | Competitive Inhibition | Succinate Accumulation |

| Dimethyl Itaconate (DMI) | Inhibition | Reduced SDH activity |

| 4-Octyl Itaconate (4-OI) | Inhibition | Reduced SDH activity |

Activating Transcription Factor 3 (ATF3) Induction and IκBζ Translational Inhibition

Itaconate and its derivatives, particularly dimethyl itaconate (DI), can induce the expression of Activating Transcription Factor 3 (ATF3), a transcription factor with anti-inflammatory properties. latrobe.edu.aunih.govnih.govresearchgate.netnih.gov The induction of ATF3 is part of a cellular stress response initiated by the electrophilic nature of these compounds. latrobe.edu.aunih.govnih.govresearchgate.net

ATF3, in turn, plays a key role in the selective regulation of inflammatory gene expression. latrobe.edu.aunih.govnih.govresearchgate.net One of its important functions is the inhibition of the translation of IκBζ, a crucial regulator of the expression of a subset of inflammatory genes, including interleukin-6 (IL-6). latrobe.edu.aunih.govnih.govresearchgate.net This regulation of IκBζ by the itaconate-ATF3 axis is independent of the Nrf2 pathway and represents another layer of the anti-inflammatory action of these compounds. latrobe.edu.aunih.govnih.govresearchgate.net

Glycolytic Enzyme Alkylation (e.g., GAPDH, ALDOA) and Glycolysis Regulation

Recent studies have revealed that itaconate and its derivatives can directly modulate glycolysis by alkylating cysteine residues on key glycolytic enzymes. researchgate.netnih.govresearchgate.netsigmaaldrich.comrepec.org Activated immune cells typically switch to aerobic glycolysis to support their pro-inflammatory functions. By targeting this metabolic pathway, itaconate derivatives can exert significant anti-inflammatory effects. nih.govresearchgate.netsigmaaldrich.comrepec.org

The cell-permeable derivative 4-octyl itaconate (4-OI) has been shown to directly alkylate a cysteine residue (Cys22) on the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), leading to a decrease in its enzymatic activity and a subsequent reduction in glycolytic flux. nih.govsigmaaldrich.comrepec.org Similarly, itaconate has been found to modify cysteine residues on aldolase (B8822740) A (ALDOA), another important glycolytic enzyme, thereby impairing glycolysis. researchgate.netresearchgate.net

Table 3: Glycolytic Enzyme Alkylation by Itaconate and its Derivatives

| Compound | Target Enzyme | Modified Residue | Effect |

|---|---|---|---|

| Itaconate | Aldolase A (ALDOA) | Cys73, Cys339 | Inhibition of glycolysis |

| 4-Octyl Itaconate (4-OI) | GAPDH | Cys22 | Decreased enzyme activity and glycolytic flux |

Inflammasome (e.g., NLRP3) Activation Modulation

Itaconate and its derivatives have been shown to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response by processing and activating the pro-inflammatory cytokines IL-1β and IL-18. ox.ac.uknih.govresearchgate.netnih.govmdpi.com

The inhibitory mechanism involves the direct modification of the NLRP3 protein by itaconate. Specifically, itaconate can alkylate a cysteine residue (C548) on NLRP3, which prevents the interaction between NLRP3 and NEK7, a crucial step in the activation of the inflammasome. ox.ac.uk The cell-permeable derivative 4-octyl itaconate (4-OI) has been demonstrated to effectively inhibit NLRP3 inflammasome activation in various non-clinical models. ox.ac.uknih.govresearchgate.netnih.govmdpi.com This modulation of inflammasome activity is a significant component of the anti-inflammatory profile of itaconate and its derivatives. ox.ac.uknih.govresearchgate.netnih.govmdpi.com

In-Depth Analysis of Mono-2-Ethylhexyl Itaconate's Biological Interactions Remains Limited in Scientific Literature

An extensive review of current scientific literature reveals a significant gap in non-clinical research specifically investigating the molecular mechanisms and biological interactions of this compound. While the parent compound, itaconic acid, and other ester derivatives like 4-octyl itaconate (4-OI) and dimethyl itaconate (DI) are subjects of numerous studies in immunometabolism, specific data for this compound are not available in the public domain.

The provided outline focuses on key areas of immunomodulation where itaconate and its derivatives have been shown to be active:

Peroxiredoxin 5 (PRDX5) Inhibition and Mitochondrial Peroxide Modulation: Research has highlighted that itaconate can non-covalently inhibit the antioxidant enzyme PRDX5 in macrophages. This action modulates mitochondrial peroxide levels and enhances type I interferon production.

Modulation of Type I Interferon Production: Itaconate and its derivatives are known to boost type I interferon signaling, a critical component of the innate immune response to pathogens. This modulation is linked to the inhibition of enzymes like succinate dehydrogenase (SDH) and the subsequent release of mitochondrial RNA.

Macrophage Polarization and Immunometabolism Regulation: Itaconic acid and its derivatives play a crucial role in regulating macrophage function. They can influence the polarization of macrophages towards different phenotypes (e.g., M1 or M2) by modulating various signaling pathways, thereby shaping the immune response.

Antimicrobial and Antiviral Actions: A key antimicrobial mechanism of itaconate involves the inhibition of isocitrate lyase (ICL), an enzyme essential for the glyoxylate (B1226380) shunt in certain bacteria, such as Mycobacterium tuberculosis. This metabolic disruption hinders pathogen survival. Furthermore, itaconate and its derivatives have demonstrated antiviral effects, for instance, by reducing interferon responses and inflammation during influenza A virus infection.

Despite the detailed understanding of these mechanisms for itaconic acid and compounds like 4-octyl itaconate, specific experimental data for this compound is absent. The biological activity of itaconate esters can be influenced by the nature of the alkyl chain, which affects properties like cell permeability and electrophilicity. Without direct studies, it is not possible to extrapolate the findings from other derivatives to this compound.

Therefore, a scientifically accurate article focusing solely on the specified biological activities of this compound cannot be generated at this time due to the lack of available research data.

Applications in Advanced Materials Science and Engineering

Development of Bio-based Polymers and Sustainable Material Alternatives

The increasing demand for environmentally friendly materials has positioned mono-2-ethylhexyl itaconate and other itaconic acid derivatives as viable substitutes for petroleum-based monomers. nih.govacs.org Itaconic acid, produced through the fermentation of carbohydrates like corn or straw, is recognized by the U.S. Department of Energy as a top-value-added chemical from biomass. nih.govacs.org Its esters are being integrated into various polymer systems to reduce the carbon footprint of the final products. acs.org

A significant area of application is in the development of bio-based pressure-sensitive adhesives (PSAs). acs.org Conventionally, PSAs are made from petroleum-derived acrylic monomers. acs.org Research has demonstrated that itaconate esters can partially or fully replace these traditional components, leading to high-performance adhesives with substantial bio-based content. acs.org For instance, emulsion polymerization techniques have been used to synthesize itaconate-based acrylic PSAs that exhibit excellent adhesion and cohesion properties, sometimes surpassing those of their commercial petroleum-based counterparts. acs.org The incorporation of itaconate monomers into the polymer backbone provides a sustainable pathway for the next generation of adhesives. acs.org

Another key area is the synthesis of unsaturated polyesters. wordpress.comnih.gov By reacting itaconic acid or its esters with bio-based diols, researchers can create polyester (B1180765) resins that are not only sustainable but also possess tunable properties. These resins can be used in a variety of applications, from coatings to composites, offering a green alternative to traditional polyester materials. researchgate.net The versatility of itaconic acid allows for the synthesis of novel polymeric structures that can lead to materials with new and improved properties. nih.gov

Table 1: Comparison of Bio-based Itaconate PSA Performance

| Monomer System | 180° Peel Strength (N/25 mm) | Holding Power (min) | Bio-based Content |

| 2-Octyl Acrylate (B77674) (2-OA) based | 6.6 | 15047 | High |

| Tetrahydrogeranyl Acrylate (THGA) based | 7.7 | >10000 | High |

This table presents performance data for pressure-sensitive adhesives (PSAs) synthesized using bio-based acrylate monomers, which are structurally related to itaconate esters and serve as benchmarks for developing fully bio-based adhesive systems. acs.org

Functionalization of Polymeric Systems for Specific Performance Attributes

The chemical structure of this compound offers multiple routes for functionalizing polymers to achieve specific performance characteristics. uni-freiburg.de The remaining free carboxylic acid group is a key functional handle. It can enhance adhesion to various substrates through hydrogen bonding and can be neutralized to improve the stability of polymer latexes. acs.org This carboxylic functionality also allows for post-polymerization modification, where other chemical groups can be attached to the polymer backbone, tailoring the material for specialized applications such as therapeutic delivery. researchgate.net

Research into copolymers of itaconic acid and its derivatives has shown that the properties can be finely tuned by adjusting the monomer feed ratio. In one study, copolymers of itaconic acid (IA) and 10-hydroxyhexylitaconic acid (10-HHIA) were synthesized. The results indicated that a higher content of the functional 10-HHIA monomer, with its hydroxyhexyl group, led to lower polymerization conversion and molecular weight, which was attributed to steric hindrance effects. nih.gov This demonstrates how the choice of itaconate derivative can be used to control polymer architecture and properties. nih.gov Furthermore, some polyvinyls based on itaconic acid have been reported to possess cation-exchange properties, opening up applications in water purification and separation technologies. nih.gov

Table 2: Effect of 10-HHIA Content on Copolymer Properties

| IA/10-HHIA Feed Ratio (μmol) | Polymerization Yield (%) | Number Average Molecular Weight (Mn) | Molecular Weight Distribution (MWD) |

| 200/0 | 95 | 31,000 | 1.29 |

| 150/50 | 90 | 25,000 | 1.23 |

| 100/100 | 85 | 18,000 | 1.15 |

| 50/150 | 75 | 12,000 | 1.10 |

| 0/200 | 60 | 8,000 | 1.10 |

This table illustrates how increasing the content of the functional monomer 10-hydroxyhexylitaconic acid (10-HHIA) relative to itaconic acid (IA) affects the yield and molecular properties of the resulting copolymer. nih.gov

Engineering of Polymers for UV-Curing Applications and Coatings

The carbon-carbon double bond in this compound makes it suitable for free-radical polymerization, a mechanism that is central to UV-curing technology. scispace.com UV-curing is an environmentally friendly process that uses ultraviolet light to rapidly transform a liquid formulation into a solid film, minimizing the release of volatile organic compounds (VOCs). scispace.com Itaconate-based polymers are being developed as sustainable alternatives to the petroleum-based acrylates and methacrylates typically used in these applications. radtech-europe.com

Unsaturated polyesters synthesized from itaconic acid, succinic acid, and 1,4-butanediol (B3395766) have been successfully cured using UV light without the need for additional reactive diluents. scispace.com The degree of curing and the final mechanical properties of the coatings were found to be directly tunable by modifying the itaconic acid content in the initial monomer composition. scispace.com A higher concentration of itaconic acid introduces more double bonds into the polyester backbone, leading to a higher crosslink density upon curing. scispace.com

Similarly, polyurethane itaconate dispersions have been synthesized for use as binders in UV-curable wood coatings. radtech-europe.com These systems offer a less toxic alternative to polyurethane acrylates, which can cause allergic reactions. radtech-europe.com A trifunctional itaconic acid-based crosslinking agent has also been developed and incorporated into waterborne polyurethane (WPU) prepolymers to create green UV-curable WPU coatings. researchgate.net The addition of the itaconate crosslinker was shown to accelerate the curing rate and enhance the strength and water resistance of the final coating. researchgate.net The UV curing process is initiated by a photoinitiator, which absorbs light and generates radicals to start the polymerization of the itaconate double bonds. bgsu.edu

Table 3: Impact of Itaconic Acid (IA) Content on Cured Polyester Properties

| IA Content in Monomer Feed (mol%) | Double Bond Conversion (%) | Glass Transition Temperature (Tg) (°C) | Hardness (Konig, s) |

| 25 | 60 | 15 | 45 |

| 50 | 70 | 30 | 80 |

| 75 | 75 | 45 | 110 |

| 100 | 75 | 60 | 135 |

This table shows the relationship between the initial itaconic acid content in an unsaturated polyester formulation and the properties of the resulting UV-cured coating. scispace.com

Design and Synthesis of Thermoplastic Elastomers and other Polymer Architectures

The versatility of itaconate monomers extends to the creation of complex polymer architectures, including thermoplastic elastomers (TPEs) and block copolymers. nih.govmdpi.com TPEs are a unique class of materials that combine the processing ease of thermoplastics with the elasticity of thermoset rubbers. Their properties often arise from a specific polymer architecture, typically a block copolymer structure consisting of hard, rigid segments and soft, flexible segments. mdpi.com

Itaconic acid and its derivatives can be used to synthesize the building blocks for these advanced materials. nih.gov While direct synthesis of TPEs using this compound is an emerging area, the principles of controlled radical polymerization (CRP) and other advanced polymerization techniques can be applied. uni-freiburg.de For example, itaconate-based polymers could form either the hard or soft segments of a block copolymer, depending on the other monomers used and the length of the alkyl ester chain. mdpi.comresearchgate.net The synthesis of an AB diblock copolymer often involves the sequential polymerization of two different monomers. mdpi.com An itaconate monomer could be polymerized first to create a macroinitiator, which is then used to initiate the polymerization of a second monomer, forming the block structure. mdpi.comnih.gov

The ability to control the polymerization of itaconates allows for the precise design of polymer chains. uni-freiburg.de This control is crucial for creating well-defined architectures that lead to desirable macroscopic properties. Research has focused on overcoming the challenges associated with the radical polymerization of itaconates, such as a lower propagation rate compared to acrylates, to enable their successful incorporation into high-performance materials like TPEs. nih.gov The continued development of polymerization methods will expand the potential for this compound and other bio-based monomers in the rational design of sophisticated polymer architectures. uni-freiburg.de

Advanced Analytical Methodologies for Structural Elucidation and Quantitative Analysis

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of mono-2-ethylhexyl itaconate, offering non-destructive and highly detailed molecular information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information about the chemical environment within the molecule.

In a typical ¹H NMR spectrum, distinct signals corresponding to the vinylic protons of the itaconate backbone are observed as singlets at approximately 6.48 ppm and 5.84 ppm. rsc.org The methylene protons adjacent to the carboxyl group appear as a singlet around 3.35 ppm. rsc.org The 2-ethylhexyl ester group exhibits a characteristic set of signals, including a triplet for the terminal methyl group around 0.90 ppm and a multiplet for the methine proton. rsc.org

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. The carbonyl carbons of the ester and carboxylic acid functionalities are typically found in the downfield region of the spectrum, around 171.5 ppm and 170.6 ppm, respectively. rsc.org The olefinic carbons of the C=CH₂ group give rise to signals at approximately 133.3 ppm and 130.8 ppm. rsc.org The carbons of the 2-ethylhexyl chain appear in the upfield region of the spectrum.

Table 1: Representative NMR Chemical Shifts (δ) for Itaconate Monoesters in CDCl₃ Data for the itaconate moiety is based on a structurally similar mono-heptyl itaconate. rsc.org

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Vinylic Protons (C=H₂) | ~6.48 (s, 1H), ~5.84 (s, 1H) | ~130.8 |

| Vinylic Carbon (C=CH₂) | - | ~133.3 |

| Methylene Protons (-H₂C-C=) | ~3.35 (s, 2H) | ~37.4 |

| Ester Carbonyl (O=C-O) | - | ~170.6 |

| Carboxylic Acid Carbonyl (O=C-OH) | - | ~171.5 |

| Carboxylic Acid Proton (-OH) | ~9.88 (s, 1H) | - |

| Ester Methylene Protons (-O-CH₂-) | ~4.15 (t) | ~65.2 |

| Alkyl Protons (-(CH₂)₅-CH₃) | ~1.28-1.36 (m) | ~13.9-31.3 |

| Terminal Methyl Protons (-CH₂CH₃) | ~0.90 (m) | ~13.9 |

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The spectrum displays distinct absorption bands corresponding to the vibrational frequencies of specific bonds. A broad absorption band is typically observed in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. researchgate.net The C=O stretching vibrations of the ester and carboxylic acid groups give rise to strong, sharp peaks, typically around 1720 cm⁻¹ and 1700 cm⁻¹, respectively. The presence of the carbon-carbon double bond (C=C) is confirmed by a stretching vibration band around 1640 cm⁻¹. researchgate.net Additionally, C-H stretching vibrations of the alkyl chain are observed around 2850-2980 cm⁻¹. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| O-H Stretching | Carboxylic Acid (-COOH) | 3300 - 2500 (broad) |

| C-H Stretching | Alkyl (-CH₃, -CH₂, -CH) | 2980 - 2850 |

| C=O Stretching | Ester (-COO-) | ~1720 |

| C=O Stretching | Carboxylic Acid (-COOH) | ~1700 |

| C=C Stretching | Alkene (=CH₂) | ~1640 |

| C-O Stretching | Ester, Carboxylic Acid | 1300 - 1100 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation. The molecular formula of this compound is C₁₃H₂₂O₄, corresponding to a molecular weight of 242.31 g/mol . In ESI-MS, the compound is often detected as a sodium adduct [M+Na]⁺. rsc.org Therefore, a prominent ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 265.14. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. rsc.org When coupled with liquid chromatography (LC-MS), this technique also allows for the separation and identification of the compound in complex mixtures. nih.gov

Chromatographic Separation and Molecular Weight Determination

Chromatographic techniques are essential for assessing the purity of the this compound monomer and for characterizing the polymers derived from it.

Gas chromatography (GC) is a standard method for evaluating the purity of volatile and thermally stable compounds like this compound. The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides quantitative information about the monomer's purity and can be used to detect and identify any residual reactants or byproducts from its synthesis. researchgate.netiaea.org

When this compound is polymerized, Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique used to determine the molecular weight characteristics of the resulting polymer. researchgate.nethpst.cz SEC separates polymer molecules based on their hydrodynamic volume in solution. researchgate.net Larger polymer chains elute from the chromatography column faster than smaller chains. By calibrating the system with polymer standards of known molecular weights, the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of poly(this compound) can be determined. lcms.cz This information is crucial as the molecular weight distribution significantly influences the physical and mechanical properties of the final polymer material. hpst.cz

Future Research Directions and Unexplored Avenues for Mono 2 Ethylhexyl Itaconate Research

Advancements in Stereoselective Synthesis of Itaconate Monoesters

The synthesis of itaconate monoesters, including mono-2-Ethylhexyl itaconate, has traditionally focused on achieving high yields and selectivity for the monoester over the diester. Methodologies often involve the use of itaconic anhydride (B1165640) as a starting material, which favors the formation of the 4-carboxy isomer. However, a significant and largely unexplored frontier is the development of stereoselective synthesis methods. Itaconic acid itself is achiral, but derivatization can introduce chiral centers. Future research should prioritize the following:

Enzymatic and Biocatalytic Approaches: The use of lipases and other enzymes for the esterification of itaconic acid presents a promising route for achieving stereoselectivity. Research should focus on screening and engineering enzymes that can selectively catalyze the esterification of one of the prochiral carboxylic acid groups of a substituted itaconic acid precursor, or that can perform a kinetic resolution of a racemic mixture of chiral itaconate monoesters.

Chiral Auxiliaries and Asymmetric Catalysis: The development of synthetic routes employing chiral auxiliaries or asymmetric catalysts could provide precise control over the stereochemistry of itaconate monoesters. This would involve designing reactions where a chiral catalyst preferentially facilitates the formation of one enantiomer over the other. Such methods would be invaluable for producing optically pure this compound for biological and pharmaceutical applications where stereochemistry is often critical for activity.

| Synthesis Approach | Potential Advantages | Research Focus |

| Enzymatic Catalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, protein engineering for substrate specificity. |

| Asymmetric Catalysis | High enantiomeric excess, broad substrate scope. | Development of novel chiral catalysts, optimization of reaction conditions. |

| Chiral Auxiliaries | Well-established methodology, predictable stereochemical outcomes. | Design of readily available and recyclable chiral auxiliaries. |

Elucidation of Novel Biological Targets and Mechanistic Pathways in Specific Cell Types and Models

The immunomodulatory properties of itaconic acid and its derivatives, such as dimethyl itaconate (DMI) and 4-octyl itaconate (4-OI), are well-documented. These compounds are known to exert anti-inflammatory effects through mechanisms including the activation of the Nrf2 pathway and inhibition of the NLRP3 inflammasome. However, the specific biological targets and mechanistic pathways of this compound are largely inferred from these related compounds. Future research must focus on:

Direct Target Identification: Employing techniques such as chemical proteomics and affinity-based probes to identify the direct protein targets of this compound within specific cell types, particularly immune cells like macrophages. This will help to understand if the 2-ethylhexyl ester group alters the target profile compared to other itaconate derivatives.

Pathway Analysis in Disease Models: Investigating the effects of this compound in various in vitro and in vivo models of inflammatory diseases, such as sepsis, arthritis, and neuroinflammation. This will help to elucidate the specific signaling pathways modulated by the compound and its potential therapeutic efficacy.

Cell-Specific Responses: Characterizing the response to this compound in a range of cell types beyond macrophages, including neutrophils, lymphocytes, and endothelial cells, to build a comprehensive picture of its immunomodulatory effects.

Innovative Polymer Architectures and Functional Materials Design Utilizing this compound as a Monomer

The presence of both a polymerizable vinyl group and a functional carboxylic acid group makes this compound an attractive monomer for the design of advanced polymers and functional materials. While itaconic acid and its diesters have been used in polymer synthesis, the unique structure of this compound offers opportunities for creating materials with novel properties. Key research avenues include:

Controlled Radical Polymerization: Utilizing techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) and ATRP (Atom Transfer Radical Polymerization) to synthesize well-defined polymers and copolymers of this compound with controlled molecular weight and architecture (e.g., block, graft, and star polymers).

Functional and Smart Materials: Leveraging the free carboxylic acid group for post-polymerization modification to introduce a wide range of functionalities. This could lead to the development of pH-responsive hydrogels, drug delivery vehicles, and coatings with tailored properties. The 2-ethylhexyl group can also impart specific solubility and thermal properties to the resulting polymers.

Bio-based and Biodegradable Polymers: Exploring the copolymerization of this compound with other bio-based monomers to create sustainable and potentially biodegradable materials for applications in packaging, agriculture, and biomedicine.

| Polymer Architecture | Potential Application | Research Focus |

| Well-defined Copolymers | Drug delivery, nanotechnology, advanced coatings. | Controlled polymerization techniques, monomer reactivity ratios. |

| Functional Polymers | Smart materials, sensors, biocompatible surfaces. | Post-polymerization modification strategies, structure-property relationships. |

| Bio-based Blends | Sustainable packaging, biodegradable plastics. | Copolymerization with other bio-monomers, material characterization. |

Comparative Mechanistic Studies with Other Itaconate Derivatives to Delineate Structure-Function Relationships

A crucial area of future research is the systematic comparison of this compound with other itaconate derivatives to establish clear structure-function relationships. Studies comparing itaconic acid, DMI, and 4-OI have revealed significant differences in their biological activities, which are often attributed to variations in cell permeability and electrophilicity. To build a comprehensive understanding, research should focus on:

Systematic Comparison of Biological Activity: Directly comparing the effects of this compound with a panel of other itaconate esters (e.g., mono-methyl, mono-ethyl, di-2-ethylhexyl) on key inflammatory pathways. This will help to determine how the size and nature of the ester group influence the compound's potency and mechanism of action.

Physicochemical Property Correlation: Correlating the observed biological activities with key physicochemical properties such as lipophilicity, electrophilicity, and metabolic stability. This will provide a rational basis for the design of next-generation itaconate-based immunomodulators with optimized properties.

Computational Modeling and Simulation: Utilizing molecular modeling and simulation techniques to predict the interaction of different itaconate derivatives with their biological targets. This can provide insights into the molecular basis for the observed differences in activity and guide the design of new derivatives.

| Itaconate Derivative | Key Structural Feature | Hypothesized Impact on Function |

| Itaconic Acid | Two carboxylic acid groups | High polarity, low cell permeability. |

| Dimethyl Itaconate | Two methyl ester groups | Increased cell permeability, high electrophilicity. |

| 4-Octyl Itaconate | One octyl ester group | High lipophilicity and cell permeability. |

| This compound | One 2-ethylhexyl ester group | Intermediate lipophilicity, potential for specific target interactions. |

This compound stands at the cusp of significant scientific exploration. The future research directions outlined in this article provide a roadmap for unlocking the full potential of this versatile molecule. By focusing on advancements in its synthesis, a deeper understanding of its biological functions, the creation of innovative materials, and systematic comparative studies, the scientific community can pave the way for novel applications of this compound in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the primary synthetic pathways and characterization methods for mono-2-ethylhexyl itaconate?

- Methodological Answer : Synthesis typically involves esterification of itaconic acid with 2-ethylhexanol under catalytic conditions (e.g., acid catalysts or enzymatic approaches). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For metabolic studies, isotope-labeled precursors (e.g., ¹³C-glucose) can trace biosynthesis pathways in microbial systems like Aspergillus terreus .

Q. How does this compound differ functionally from unmodified itaconate or other derivatives (e.g., 4-octyl itaconate)?

- Methodological Answer : Functional differences arise from electrophilicity and membrane permeability. Modified derivatives like 4-OI exhibit stronger electrophilic stress responses, activating the NRF2 pathway more robustly than unmodified itaconate. Comparative studies should include dose-response assays (e.g., NRF2 luciferase reporters), transcriptomic profiling (microarrays/RNA-seq), and metabolomic analysis to quantify pathway-specific effects .

Advanced Research Questions

Q. What experimental designs resolve contradictions in NRF2 activation mechanisms between endogenous itaconate and its derivatives?

- Methodological Answer : Use Nrf2-knockout models to isolate derivative-specific effects. For example, in LPS-stimulated macrophages, compare cytokine suppression (e.g., IL-6, TNF-α) between wild-type and Nrf2⁻/⁻ cells treated with this compound. Pair with redox-sensitive probes (e.g., roGFP) to measure electrophile activity independently of NRF2 .

Q. How can transcriptomic and proteomic approaches elucidate the anti-inflammatory role of this compound in viral infections?

- Methodological Answer : Conduct time-course transcriptomic analyses (microarrays or RNA-seq) in infected cell lines (e.g., A549) treated with the compound. Focus on interferon signaling (e.g., CXCL10, IFIT1) and metabolic pathways (e.g., TCA cycle). Validate via targeted proteomics (LC-MS/MS) for proteins like CLYBL, which modulates itaconate levels in inflammatory contexts .

Q. What strategies address variability in itaconate derivative efficacy across in vitro vs. in vivo models?

- Methodological Answer : Optimize pharmacokinetic parameters (e.g., bioavailability, tissue distribution) using radiolabeled compounds in rodent models. Pair with single-cell RNA sequencing of immune cells (e.g., macrophages) to identify tissue-specific responses. For osteoclast studies, use µCT imaging to quantify bone resorption in vivo alongside TRAP-staining in vitro .

Q. How do metabolic engineering approaches enhance itaconate derivative production in microbial systems?

- Methodological Answer : Genome-scale metabolic models (e.g., Aspergillus terreus model iJL1454) identify bottleneck reactions (e.g., cadA expression). Use CRISPR-Cas9 to overexpress transporters (e.g., MTT) and block competing pathways (e.g., glycolysis via pfkA knockout). Validate yields via HPLC and flux balance analysis .

Data Analysis and Interpretation

Q. What statistical frameworks reconcile contradictory findings in itaconate derivative studies (e.g., NRF2 dependency)?

- Methodological Answer : Apply meta-analysis tools (e.g., RevMan) to aggregate datasets from independent studies. Use hierarchical clustering (e.g., gene ontology enrichment) to identify context-dependent pathways. For mechanistic contradictions, employ Bayesian network models to infer causal relationships between electrophilic stress and cytokine suppression .

Q. How should researchers control for batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control (QC) protocols:

- Purity : Batch-specific HPLC-MS profiling.

- Bioactivity : Standardized in vitro assays (e.g., NF-κB inhibition in THP-1 cells).

- Stability : Accelerated degradation studies (e.g., 40°C/75% RH) with NMR monitoring .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.